N-benzyl-1-(quinoxalin-2-yl)piperidine-3-carboxamide
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Overview
Description
N-benzyl-1-(quinoxalin-2-yl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, a quinoxaline moiety, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(quinoxalin-2-yl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Quinoxaline Moiety: The quinoxaline moiety is introduced through condensation reactions between o-phenylenediamine and 1,2-dicarbonyl compounds.
Benzylation: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(quinoxalin-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly at the benzyl and quinoxaline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution; electrophilic reagents like halogens for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
N-benzyl-1-(quinoxalin-2-yl)piperidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-1-(quinoxalin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(quinoxalin-2-yl)piperidine-3-carboxylate
- N-benzyl-1-(quinoxalin-2-yl)piperidine-3-sulfonamide
- N-benzyl-1-(quinoxalin-2-yl)piperidine-3-thioamide
Uniqueness
N-benzyl-1-(quinoxalin-2-yl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications set it apart from similar compounds .
Properties
Molecular Formula |
C21H22N4O |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-benzyl-1-quinoxalin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C21H22N4O/c26-21(23-13-16-7-2-1-3-8-16)17-9-6-12-25(15-17)20-14-22-18-10-4-5-11-19(18)24-20/h1-5,7-8,10-11,14,17H,6,9,12-13,15H2,(H,23,26) |
InChI Key |
PTSCAIPENNQWPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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